molecular formula C12H13N3 B14561131 3-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile CAS No. 61757-75-3

3-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile

Cat. No.: B14561131
CAS No.: 61757-75-3
M. Wt: 199.25 g/mol
InChI Key: ALZPFJVDNNLBGD-UHFFFAOYSA-N
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Description

3-(2-Cyanoethyl)bicyclo[221]heptane-2,6-dicarbonitrile is an organic compound that belongs to the class of bicyclic compounds It is characterized by a bicyclo[221]heptane core structure with cyanoethyl and dicarbonitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]heptane derivatives.

    Functional Group Introduction: The cyanoethyl and dicarbonitrile groups are introduced through a series of chemical reactions, such as nucleophilic substitution and addition reactions.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: The cyanoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical processes and applications.

Scientific Research Applications

3-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile involves its interaction with molecular targets and pathways. The cyanoethyl and dicarbonitrile groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: A saturated hydrocarbon with a similar bicyclic structure.

    Norbornene: An unsaturated derivative with a double bond in the bicyclic ring.

    Norbornadiene: Contains two double bonds in the bicyclic structure.

    Bicyclo[2.2.1]heptane-2-carbonitrile: A related compound with a single nitrile group.

Uniqueness

3-(2-Cyanoethyl)bicyclo[221]heptane-2,6-dicarbonitrile is unique due to the presence of both cyanoethyl and dicarbonitrile groups, which impart distinct chemical and physical properties

Properties

CAS No.

61757-75-3

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

3-(2-cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile

InChI

InChI=1S/C12H13N3/c13-3-1-2-10-8-4-9(6-14)11(5-8)12(10)7-15/h8-12H,1-2,4-5H2

InChI Key

ALZPFJVDNNLBGD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C#N)C(C2CCC#N)C#N

Origin of Product

United States

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